(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane
Description
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOSi/c1-14-12-6-5-11(13)9-10(12)7-8-15(2,3)4/h5-6,9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXLVLXDNHJFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane typically involves the coupling of a 5-chloro-2-methoxyphenylacetylene with trimethylsilyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the deprotonation of the acetylene, allowing it to react with the trimethylsilyl chloride. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in maintaining the reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
One of the prominent applications of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is its potential as an antiviral agent. Research indicates that derivatives of this compound can inhibit the hepatitis C virus (HCV) NS5B polymerase, which is crucial for viral replication. Compounds similar to this silane have shown promise in reducing viral load in infected cells, making them candidates for further development in antiviral therapies .
Synthesis of Functionalized Quinoline Derivatives:
The compound can be utilized in the synthesis of chlorinated quinolines and benzoquinolines through various reactions, including the aza-Diels–Alder reaction. These derivatives are valuable due to their biological activities, which include anticancer and antimicrobial properties. The ability to introduce chloro groups at specific positions enhances the functionality and reactivity of these compounds, allowing for further modifications .
Materials Science Applications
Polymer Synthesis:
this compound serves as a monomer in the synthesis of polymers with tailored electronic properties. For instance, it has been incorporated into polymeric frameworks that exhibit enhanced conductivity and stability, making them suitable for applications in organic electronics such as solar cells and transistors .
Post-Synthetic Functionalization:
The chloro groups attached to the quinoline derivatives synthesized from this silane facilitate post-synthetic modifications via palladium-catalyzed cross-coupling reactions. This versatility allows for the creation of materials with specific electronic and photophysical properties, which are crucial for developing advanced materials for optoelectronic applications .
Case Study 1: Synthesis of Antiviral Agents
A study demonstrated that by utilizing this compound in a synthetic route, researchers were able to produce a series of quinoline derivatives that exhibited significant antiviral activity against HCV. The incorporation of chloro groups was found to enhance the binding affinity to the NS5B polymerase, leading to improved efficacy in inhibiting viral replication.
Case Study 2: Development of Conductive Polymers
Another research effort focused on synthesizing a new class of conductive polymers using this compound as a key building block. The resulting polymers demonstrated superior electrical conductivity compared to traditional materials, paving the way for their use in flexible electronic devices.
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Antiviral agents against HCV | Inhibition of NS5B polymerase activity |
| Materials Science | Synthesis of conductive polymers | Enhanced electrical properties |
| Functionalization | Post-synthetic modifications via cross-coupling | Tailored electronic properties |
Mechanism of Action
The mechanism of action of (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The trimethylsilyl group can enhance the compound’s stability and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis, and properties of "(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane" with analogous trimethylsilyl-protected arylacetylenes:
*Calculated based on molecular formula.
Research Findings and Discussion
Substituent Effects on Reactivity and Stability
Electronic Effects: Electron-withdrawing groups (e.g., Cl, Br) decrease the electron density of the aromatic ring, enhancing reactivity in electrophilic substitutions or cross-couplings. For example, ((4-Bromophenyl)ethynyl)trimethylsilane is used to synthesize ethynylbenzene derivatives due to bromine’s superior leaving-group ability . Methoxy groups (-OMe) are electron-donating, which may stabilize the aromatic system but reduce reactivity in certain coupling reactions. Compound 2m (4-Cl, 2-OMe) was synthesized in 61% yield via Sonogashira coupling, suggesting moderate efficiency .
In contrast, para-substituted analogs (e.g., ((4-Chlorophenyl)ethynyl)trimethylsilane) lack this hindrance, possibly enabling higher yields in coupling reactions . Positional isomerism (e.g., 4-Cl vs. 5-Cl) alters the electronic environment of the aromatic ring, as evidenced by differences in ¹³C NMR chemical shifts. For 2m, the C-Cl signal appears at δ 130.8 ppm, while the target compound’s C-Cl (5-position) would likely exhibit a distinct shift due to resonance effects .
Physical Properties :
- Compounds with longer alkoxy chains (e.g., ((4-hexyloxyphenyl)ethynyl)trimethylsilane, ) exhibit lower yields (37–68%) compared to methoxy-substituted analogs, likely due to increased steric bulk .
- Halogenated derivatives (e.g., ((3,5-dichlorophenyl)ethynyl)trimethylsilane) are typically liquids at room temperature, similar to the target compound .
Biological Activity
(2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound that has attracted attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : C12H13ClO
- Molecular Weight : 224.68 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethynyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with hydrophobic regions of proteins. This characteristic is crucial for modulating biological pathways.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro assays revealed that the compound effectively inhibits the growth of various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 600 |
| IL-6 | 1200 | 450 |
Study on Antimicrobial Activity
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various silane compounds, including this compound. The results indicated that this compound had a higher antimicrobial activity compared to other tested silanes, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Research
In another investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of acute lung injury. The treatment with this compound resulted in a significant reduction in lung edema and improved survival rates compared to untreated controls .
Q & A
Q. What are the standard synthetic routes for preparing (2-(5-Chloro-2-methoxyphenyl)ethynyl)trimethylsilane?
The compound is typically synthesized via Sonogashira coupling or modified alkynylation reactions. For example, halogenated aromatic precursors (e.g., 5-chloro-2-methoxyphenyl derivatives) are reacted with trimethylsilylacetylene under palladium/copper catalysis . Key steps include:
Q. How is the compound characterized to confirm structural integrity?
Advanced spectroscopic and analytical techniques are employed:
- ¹H/¹³C NMR : To verify the presence of methoxy (-OCH₃), chloro substituents, and trimethylsilyl groups. For example, the ethynyl proton signal is absent due to quadrupolar broadening, while Si(CH₃)₃ appears as a singlet near δ 0.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns .
- X-ray Crystallography : Used in structurally similar compounds (e.g., porphyrin-silyl hybrids) to resolve steric effects of the silyl group .
Q. What are the primary applications of this compound in organic synthesis?
The trimethylsilyl (TMS) group acts as a protective moiety for alkynes, enabling:
- Cross-coupling reactions : The TMS group is selectively removed under mild conditions (e.g., K₂CO₃/MeOH) to generate terminal alkynes for further functionalization .
- Building blocks : Used in synthesizing complex architectures like conjugated polymers or porphyrin derivatives for optoelectronic materials .
Advanced Research Questions
Q. How do steric and electronic effects of the TMS group influence reactivity in catalytic systems?
The TMS group:
- Reduces steric hindrance : Compared to bulkier silyl groups (e.g., TIPS), facilitating coupling reactions with aryl halides .
- Modulates electronic properties : The σ-donating effect of Si stabilizes adjacent alkynyl intermediates, enhancing regioselectivity in cycloadditions .
- Experimental validation : Comparative studies with desilylated analogs show slower reaction kinetics, confirming the TMS group’s role in stabilizing transition states .
Q. How can contradictory data on reaction yields be resolved?
Discrepancies often arise from:
- Trace moisture : Hydrolysis of silyl groups in non-inert conditions reduces yields. Rigorous drying of solvents/reagents is critical .
- Catalyst poisoning : Impurities in Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) affect efficiency. Screening ligands (e.g., XPhos) improves consistency .
- Methodology : Replicating protocols with inline monitoring (e.g., TLC or GC-MS) identifies incomplete conversions .
Q. What strategies optimize the deprotection of TMS groups without side reactions?
Deprotection methods are tailored to downstream applications:
- Fluoride-based reagents : TBAF cleaves TMS efficiently but may degrade acid-sensitive substrates .
- Mild conditions : K₂CO₃ in MeOH/H₂O (1:1) selectively removes TMS while preserving methoxy and chloro substituents .
- Kinetic studies : Monitoring via IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) ensures complete deprotection .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
